Radical Chlorination Selectivity: Yield of 2-Chloro-2,4-dimethylpentane vs. Other Monochlorides
The formation of 2-chloro-2,4-dimethylpentane via free-radical chlorination of the parent hydrocarbon is a classic demonstration of C-H bond reactivity. Experimental data show that when 2,4-dimethylpentane is subjected to chlorination, the product distribution is dictated by the relative reactivity of primary (1°), secondary (2°), and tertiary (3°) hydrogen atoms. The tertiary C-H bond at the C2 position leads to a predicted yield of 34% for the target compound, which is intermediate compared to the primary and secondary monochlorides, but its unique tertiary structure is key for subsequent SN1/E1 reactivity [1]. Gas chromatography analysis of the reaction mixture confirms the presence and relative abundance of all three major isomers [2].
| Evidence Dimension | Predicted Relative Percentage in Monochlorination Mixture |
|---|---|
| Target Compound Data | 34% |
| Comparator Or Baseline | 1-Chloro-2,4-dimethylpentane (40%), 3-Chloro-2,4-dimethylpentane (26%) |
| Quantified Difference | 6% less than the primary isomer; 8% more than the secondary isomer. |
| Conditions | Calculated using relative reactivities (1°:2°:3° = 1:3.9:5.2) for free-radical chlorination of 2,4-dimethylpentane with 1 equivalent of Cl2. |
Why This Matters
This specific yield and selectivity data is critical for designing synthetic routes, enabling precise calculation of starting material requirements and predicting purification challenges compared to using the primary or secondary isomers.
- [1] Brainly. Free-radical halogenation can occur with chlorine and a source of direct UV radiation or sunlight. Expert-Verified Answer. View Source
- [2] Markgraf, J. H. (1971). Free Radical Chlorination. Journal of Chemical Education, 48(5), 313. View Source
